molecular formula C20H26N4O3 B12494270 tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate

tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate

Cat. No.: B12494270
M. Wt: 370.4 g/mol
InChI Key: UJVQBJNUYYENMP-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of bases such as potassium carbonate and solvents like ethyl acetate and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.

Scientific Research Applications

Tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
  • 1-(1-Boc-piperidin-4-yl)-pyrazole-4-boronic acid pinacol ester

Uniqueness

Tert-butyl N-[1-(3-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl N-[1-(5-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)27-19(26)22-15-9-11-24(12-10-15)18(25)16-13-21-23-17(16)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,21,23)(H,22,26)

InChI Key

UJVQBJNUYYENMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=C(NN=C2)C3=CC=CC=C3

Origin of Product

United States

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